![molecular formula C12H20N2O B1416047 2-环丙基-1-{2,7-二氮杂螺[3.5]壬烷-2-基}乙烷-1-酮 CAS No. 2137760-85-9](/img/structure/B1416047.png)
2-环丙基-1-{2,7-二氮杂螺[3.5]壬烷-2-基}乙烷-1-酮
描述
2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one is a synthetic organic compound characterized by a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
科学研究应用
2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
Target of Action
The primary target of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one is the KRAS G12C protein . This protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .
Mode of Action
2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one acts as a potent covalent inhibitor against the KRAS G12C protein . It binds in the switch-II pocket of the KRAS G12C protein, as revealed by X-ray complex structural analysis .
Biochemical Pathways
The action of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one on the KRAS G12C protein affects the RAS signaling pathway , which is involved in cell proliferation and differentiation . By inhibiting the KRAS G12C protein, this compound can disrupt the pathway and potentially halt the proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetic properties of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one are characterized by high metabolic stabilities in human and mouse liver microsomes . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.
Result of Action
The result of the action of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one is a dose-dependent antitumor effect . In a study using an NCI-H1373 xenograft mouse model, the compound showed a significant reduction in tumor growth .
Action Environment
The action, efficacy, and stability of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator
生化分析
Biochemical Properties
2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied as a potential inhibitor of KRAS G12C, a protein involved in cancer progression . The compound’s interaction with KRAS G12C involves covalent binding, which leads to the inhibition of the protein’s activity. This interaction is crucial for its potential use in anti-tumor therapies.
Cellular Effects
The effects of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of KRAS G12C can lead to the suppression of downstream signaling pathways that promote cell proliferation and survival . This results in reduced tumor growth and increased cell death in cancer cells.
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one exerts its effects through covalent binding interactions with biomolecules. Its inhibition of KRAS G12C involves the formation of a covalent bond with the cysteine residue in the protein’s active site . This binding prevents the protein from interacting with its downstream effectors, thereby inhibiting its activity. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it has favorable metabolic stability, which allows it to maintain its inhibitory effects over extended periods
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits KRAS G12C without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic stability is a key factor in its efficacy as a therapeutic agent. Understanding its metabolic pathways can help optimize its use in clinical settings.
Transport and Distribution
The transport and distribution of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one within cells and tissues are essential for its activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy as a therapeutic agent.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one typically involves multi-step organic reactions. One common approach starts with the formation of the spirocyclic core, followed by the introduction of the cyclopropyl and ethanone groups. Key steps may include:
Cyclization Reactions: Formation of the spirocyclic nonane ring through intramolecular cyclization.
Functional Group Transformations: Introduction of the cyclopropyl group via cyclopropanation reactions.
Final Assembly: Coupling of the spirocyclic intermediate with ethanone derivatives under controlled conditions.
Industrial Production Methods: Industrial-scale production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and reproducibility.
化学反应分析
Types of Reactions: 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanone group to carboxylic acids or other oxidized forms.
Reduction: Reduction of the ethanone group to alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions at the spirocyclic or cyclopropyl moieties.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
相似化合物的比较
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: Shares the spirocyclic core but differs in the side chain, affecting its biological activity and applications.
2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}propan-1-one: Similar structure with variations in the alkyl chain, leading to different chemical properties and reactivity.
Uniqueness: 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one stands out due to its specific combination of the cyclopropyl and spirocyclic nonane structures, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
属性
IUPAC Name |
2-cyclopropyl-1-(2,7-diazaspiro[3.5]nonan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c15-11(7-10-1-2-10)14-8-12(9-14)3-5-13-6-4-12/h10,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIPWEIWCRQNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CC3(C2)CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


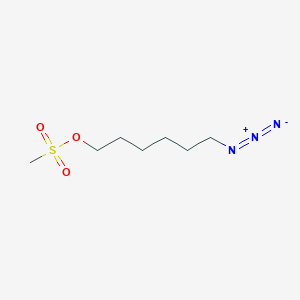
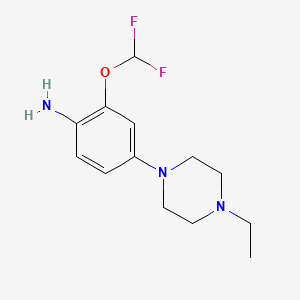
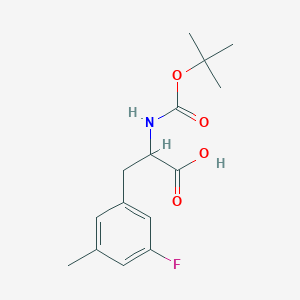
![[(3-Bromo-5-nitrophenyl)methyl]hydrazine](/img/structure/B1415969.png)
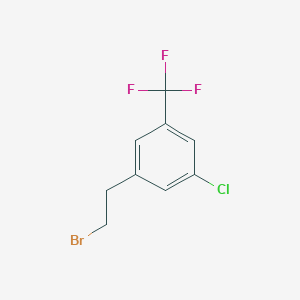
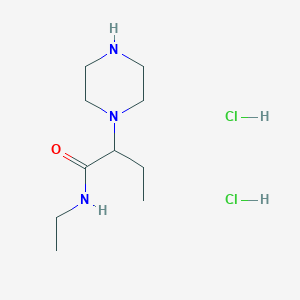
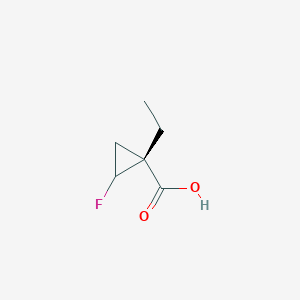
![1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B1415973.png)
![4-(4-Formyl-3-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415974.png)
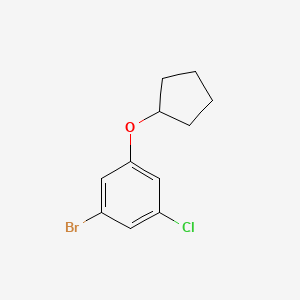
![Butyl[(1-methyl-1H-indol-5-yl)methyl]amine](/img/structure/B1415978.png)
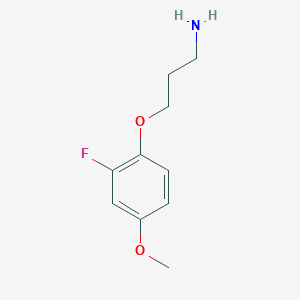
![4-(5-Bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415982.png)
![4-(3-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415986.png)
